BENGHE Foundational & Exploratory

Check Availability & Pricing

6-Chloro-DPAT HCI: Technical Specifications &
D2 Receptor Agonist Profile

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 6-Chloro-DPAT hydrochloride

Cat. No.: B1473198

Executive Summary

6-Chloro-DPAT HCI (6-Chloro-N,N-dipropyl-2-aminotetralin hydrochloride) is a synthetic
aminotetralin derivative functioning as a high-affinity dopamine D2 receptor agonist.[1][2][3]
Unlike its hydroxylated analogs (e.g., 5-OH-DPAT, 7-OH-DPAT), the 6-chloro substitution
confers resistance to rapid oxidative degradation (catechol oxidation) while maintaining
significant lipophilicity for blood-brain barrier (BBB) penetration. This guide details the
physicochemical properties, synthesis logic, and signal transduction pathways relevant to
researchers investigating dopaminergic neurotransmission and neuropsychiatric models.

Physicochemical Identity & Structural Analysis[4]

The core pharmacophore of 6-Chloro-DPAT is the 2-aminotetralin system, a rigidified dopamine
analog. The dipropyl substitution on the nitrogen is critical for high affinity at D2/D3 receptors, a
Structure-Activity Relationship (SAR) feature shared with 8-OH-DPAT (5-HT1A agonist) and 7-
OH-DPAT (D3 preference).
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Specification

Chemical Name

6-Chloro-N,N-dipropyl-1,2,3,4-

tetrahydronaphthalen-2-amine hydrochloride

Common Name

6-Chloro-DPAT HCI

CAS Number (Free Base)

55218-53-6 (Generic for dipropyl-aminotetralins,

verify specific isomer)

Molecular Formula

C1eH24CIN[L][2][3][A][S]6][7][8][O][10][1 1][12] -
HCI

Molecular Weight (Salt)

302.29 g/mol

Molecular Weight (Base)

265.83 g/mol

Appearance White to off-white crystalline solid
- DMSO (>20 mM), Ethanol (>10 mM), Water
Solubility ]
(Low/Insoluble without co-solvent)
o The (-)-(S) enantiomer is typically the bioactive
Chirality

eutomer for D2 agonism.

Structural Representation (SMILES)

Free Base:CCCN(CCC)C1CC2=CC(=C(C=C2C1)Cl)
Salt:CCCN(CCC)C1CC2=CC(=C(C=C2C1)Cl).CI[13]

Pharmacological Profile: Mechanism of Action

6-Chloro-DPAT acts primarily as an agonist at the Dopamine D2 Receptor (D2R). The D2R is a

G-protein-coupled receptor (GPCR) that couples to the

family of G-proteins.[12]

Receptor Binding & Selectivity[3][10][14]

e Primary Target: Dopamine D2 Receptor (

typically in the low nanomolar range).[3]
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e Secondary Affinity: Dopamine D3 Receptor (common for dipropyl-aminotetralins).

o Selectivity: The 6-chloro substituent distinguishes its profile from the 8-hydroxy analog (8-
OH-DPAT), which is highly selective for 5-HT1A. The absence of a hydroxyl group prevents
COMT-mediated methylation, enhancing metabolic stability compared to dopamine.

Signal Transduction Pathway

Upon binding, 6-Chloro-DPAT induces a conformational change in the D2 receptor, triggering
the dissociation of the

subunit from the
dimer. This initiates the canonical inhibitory cascade:

« Inhibition of Adenylyl Cyclase (AC): Reduced conversion of ATP to cCAMP.
e Suppression of PKA: Lower cCAMP levels reduce Protein Kinase A activity.
e lon Channel Modulation: Activation of GIRK (

) channels (hyperpolarization) and inhibition of voltage-gated

channels.
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Figure 1: Canonical Gi/o-coupled signaling cascade activated by 6-Chloro-DPAT binding to the
D2 receptor.

Synthesis & Production Logic

The synthesis of 6-Chloro-DPAT typically follows the "Tetralone Route," a standard for
aminotetralins. This pathway ensures the correct regiochemistry of the chlorine substituent.

Synthesis Workflow

o Starting Material: 6-Chloro-2-tetralone.

o Reductive Amination: Reaction with dipropylamine in the presence of a reducing agent (e.qg.,
Sodium cyanoborohydride,

).

e Salt Formation: Precipitation with anhydrous HCI in ether/ethanol.

6-Chloro-2-tetralone
C10H9CIO
( ) B N
Dipropylamine
+ NaCNBH3

6-Chloro-DPAT
(Free Base)

Reductive Amination
(Schiff Base Reduction)

Salt Formation

6-Chloro-DPAT HCI

(Crystalline Salt)
HCI / Ether

Click to download full resolution via product page

Figure 2: Synthetic route via reductive amination of 6-chloro-2-tetralone.

Experimental Protocols & Handling
Stock Solution Preparation

Critical Warning: 6-Chloro-DPAT HClI is lipophilic. Do not attempt to dissolve directly in neutral
agueous buffers (e.g., PBS) at high concentrations, as this may lead to precipitation or micelle
formation.
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Protocol for 10 mM Stock:
e Weighing: Weigh 3.02 mg of 6-Chloro-DPAT HCI.

e Solvent: Add 1.0 mL of 100% DMSO (Dimethyl sulfoxide). Vortex vigorously until completely
dissolved.

o Storage: Aliquot into light-protective (amber) vials. Store at -20°C. Stable for up to 3 months.
Working Solution (In Vitro):

e Dilute the DMSO stock at least 1:1000 into the assay buffer to achieve <0.1% DMSO
concentration.

e Example: Add 1 pL of 10 mM Stock to 999 pL of aCSF (Artificial Cerebrospinal Fluid) for a 10
MM final concentration.

In Vivo Administration Guidelines
e Vehicle: 0.9% Saline is often insufficient. Use 10-20% cyclodextrin (HP-B-CD) or a saline
vehicle containing 5% DMSO + 5% Tween-80.

e Route: Intraperitoneal (i.p.) or Subcutaneous (s.c.).

o Dosage Range: Typically 0.1 — 5.0 mg/kg (rat), depending on the behavioral assay (e.g.,
locomotor activity, catalepsy reversal).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4315423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315423/
https://www.parkinson.org/living-with-parkinsons/treatment/prescription-medications/dopamine-antagonists
https://www.benchchem.com/product/b1473198#6-chloro-dpat-hcl-chemical-structure-and-molecular-weight
https://www.benchchem.com/product/b1473198#6-chloro-dpat-hcl-chemical-structure-and-molecular-weight
https://www.benchchem.com/product/b1473198#6-chloro-dpat-hcl-chemical-structure-and-molecular-weight
https://www.benchchem.com/product/b1473198#6-chloro-dpat-hcl-chemical-structure-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1473198?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

